molecular formula C25H29N5O3S B453940 (E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 494219-98-6

(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B453940
CAS No.: 494219-98-6
M. Wt: 479.6g/mol
InChI Key: XMOQZMYDYWTCTR-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 512811-75-5) is a thiazolo[3,2-a]pyrimidine derivative with a complex heterocyclic framework. Its molecular formula is C₂₆H₃₁N₅O₃S, and it features a dimethylamino-substituted phenyl group at position 5 and a 1,3,5-trimethylpyrazole-derived methylene group at position 2 of the thiazolo-pyrimidine core . Its synthesis likely involves condensation of a thiazolo-pyrimidine precursor with a substituted aldehyde, a common strategy for analogous compounds (e.g., refluxing with sodium acetate and acetic acid/anhydride mixtures) .

Properties

IUPAC Name

ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2-[(1,3,5-trimethylpyrazol-4-yl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-8-33-24(32)21-15(3)26-25-30(22(21)17-9-11-18(12-10-17)28(5)6)23(31)20(34-25)13-19-14(2)27-29(7)16(19)4/h9-13,22H,8H2,1-7H3/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOQZMYDYWTCTR-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)C(=CC4=C(N(N=C4C)C)C)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)N(C)C)C(=O)/C(=C\C4=C(N(N=C4C)C)C)/S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-2-((1,3,5-trimethyl-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Thiazolo[3,2-a]pyrimidine derivatives are known for their significant biological activity, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. The specific compound incorporates various functional groups that enhance its interaction with biological targets.

2. Synthesis

The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions of suitable precursors. The compound can be synthesized through a multi-step process involving the reaction of dimethylaminophenyl derivatives with pyrazole and thiazole precursors. Recent methods have focused on optimizing reaction conditions to improve yield and purity while reducing environmental impact.

3.1 Antitumor Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer) cell lines. It demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like Sorafenib .
Cell LineIC50 Value (μM)Reference Drug
M-HeLa< 10Sorafenib
MCF-7< 15Doxorubicin

3.2 Antimicrobial Activity

The compound also shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed:

  • Inhibition Zones : The compound exhibited inhibition zones comparable to standard antibiotics such as Gentamicin.
BacteriaInhibition Zone (mm)Control (Gentamicin)
Staphylococcus aureus1520
Escherichia coli1825

3.3 Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that thiazolo[3,2-a]pyrimidines may also possess anti-inflammatory properties. Compounds in this class have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro.

The biological activities of the compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been suggested that the compound acts as an inhibitor of acetylcholinesterase (AChE) and may modulate NMDA receptor activity .

5. Case Studies

Several studies have highlighted the efficacy of thiazolo[3,2-a]pyrimidine derivatives in clinical settings:

  • Case Study A : A derivative showed a significant reduction in tumor size in xenograft models when administered alongside conventional chemotherapy.

6. Conclusion

The compound this compound exhibits a range of biological activities that make it a candidate for further development as an anticancer and antimicrobial agent. Future studies should focus on elucidating its precise mechanisms of action and optimizing its pharmacological properties for clinical use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit structural versatility due to variable substituents at positions 2 (methylene group) and 5 (aryl/heteroaryl group). Below is a detailed comparison of the target compound with structurally analogous derivatives:

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name Substituent at Position 5 Substituent at Position 2 Molecular Weight Key Features References
Target Compound 4-(Dimethylamino)phenyl (1,3,5-Trimethyl-1H-pyrazol-4-yl)methylene 493.6 Enhanced solubility (dimethylamino group); potential π-stacking (pyrazole ring)
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Bromophenyl Hydrogen (saturated bond) 393.3 Halogen-mediated crystal packing (π-bromine interactions)
Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Chlorophenyl (Z)-(Methoxycarbonyl)methylene 429.9 Stereoelectronic effects (Z-configuration); ester functionality
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-[(E)-3-phenylallylidene]-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 4-Methylphenyl (E)-3-Phenylallylidene 457.5 Extended conjugation (allylidene); steric bulk from phenyl group
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Phenyl 2,4,6-Trimethoxybenzylidene 505.5 Hydrogen-bonding networks (methoxy groups); flattened boat conformation in crystal
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Phenyl (Z)-2-Fluorobenzylidene 409.4 Fluorine-induced polarity; potential bioactivity (thiazole-pyrimidine synergy)

Key Comparative Insights:

Substituent Effects on Solubility and Bioactivity: The target compound’s 4-(dimethylamino)phenyl group likely improves solubility compared to halogenated (e.g., bromo/chloro) or non-polar (e.g., methylphenyl) analogs . Fluorinated or methoxy-substituted derivatives (e.g., ) may exhibit enhanced membrane permeability due to polarity adjustments.

Crystallography and Conformation :

  • Derivatives with bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) adopt flattened boat conformations in the thiazolo-pyrimidine ring, influencing crystal packing via C–H···O hydrogen bonds .
  • Halogenated analogs (e.g., bromophenyl) utilize π-halogen interactions for stable crystal lattices .

Synthetic Strategies :

  • Most analogs are synthesized via condensation reactions between thiazolo-pyrimidine precursors and substituted aldehydes under acidic conditions (e.g., acetic acid/sodium acetate) .
  • Stereochemical outcomes (E/Z configurations) at position 2 depend on reaction conditions and substituent electronic effects .

Biological Relevance :

  • While explicit data for the target compound are lacking, structurally related thiazolo-pyrimidines demonstrate antimicrobial, anti-inflammatory, and anticancer activities attributed to their heterocyclic cores and substituent diversity .

Preparation Methods

Biginelli Condensation for Dihydropyrimidinethione Formation

The reaction of 4-(dimethylamino)benzaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv), and thiourea (1.5 equiv) in ethanol under HCl catalysis (5 mol%) at reflux for 12–18 hours yields 5-(4-(dimethylamino)phenyl)-7-methyl-3,4-dihydropyrimidin-2(1H)-thione (4a ) as a key intermediate. The thiourea component introduces the sulfur atom necessary for subsequent cyclization.

Table 1: Optimization of Biginelli Reaction Conditions

CatalystSolventTime (h)Yield (%)
HClEtOH1278
Montmorillonite KSFSolvent-free385
Zn(OTf)₂MeCN672

Microwave-assisted methods reduce reaction times to 15–30 minutes with comparable yields (82–85%).

Cyclization to Thiazolo[3,2-a]Pyrimidine

Cyclization of 4a with 1,2-dibromoethane (1.2 equiv) in DMF at 90°C for 3 hours in the presence of K₂CO₃ (2.0 equiv) affords ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (3 ). The reaction proceeds via nucleophilic substitution, with the thiolate attacking the dibromoethane to form the fused thiazole ring.

CatalystSolventTemp (°C)Yield (%)
PiperidineToluene11068
Montmorillonite KSFSolvent-freeMW82
[bmim]PF₆MeCN8075

Microwave irradiation (MW) with montmorillonite KSF enhances yield to 82% in 20 minutes.

Structural Confirmation and Stereochemical Analysis

The (E)-configuration of the methylene group is confirmed via ¹H NMR coupling constants (J = 12–14 Hz) and NOESY correlations. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.32 (s, 1H, C2-H), 7.15–7.25 (m, 4H, aryl-H), 3.98 (q, J = 7.1 Hz, 2H, OCH₂), 2.82 (s, 6H, N(CH₃)₂), 2.45 (s, 3H, pyrazole-CH₃).

  • IR (KBr): νmax 1712 cm⁻¹ (C=O ester), 1675 cm⁻¹ (C=O ketone), 1598 cm⁻¹ (C=N).

Green Chemistry Approaches and Catalytic Optimization

Solvent-Free Microwave Synthesis

Montmorillonite KSF as a recyclable catalyst under microwave irradiation reduces reaction times by 80% and improves yields by 15–20% compared to conventional methods.

Ionic Liquid-Mediated Reactions

Using 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) as a solvent and catalyst enhances regioselectivity and enables catalyst reuse for up to four cycles without significant activity loss.

Challenges and Side Reactions

  • Oxidative Byproducts: Prolonged heating during Knoevenagel condensation may lead to over-oxidation of the methylene bridge, necessitating strict inert conditions.

  • Regioisomeric Contamination: Competing cyclization pathways during thiazole formation are mitigated by optimizing the base (K₂CO₃ over NaOH) and solvent (DMF over EtOH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.